molecular formula C11H9BrO3 B1236860 3-Bromo-7-hydroxy-4,8-dimethylcoumarin

3-Bromo-7-hydroxy-4,8-dimethylcoumarin

Cat. No. B1236860
M. Wt: 269.09 g/mol
InChI Key: CUZVPTYKIQMJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-7-hydroxy-4,8-dimethyl-1-benzopyran-2-one is a hydroxycoumarin.

Scientific Research Applications

Cytotoxicity and Cancer Research

3-Bromo-7-hydroxy-4,8-dimethylcoumarin derivatives have been explored for their potential in cancer research. Ostrowska et al. (2017) synthesized a series of bromo derivatives of 5-hydroxycoumarin, showing significant in vitro cytotoxicity against human prostate cancer cells (Ostrowska et al., 2017).

Solid-State Structural Analysis

The solid-state structures of certain derivatives, such as 6-acetyl-8-bromo-5-O-alkylamino-4,7-dimethylcoumarins, have been analyzed using X-ray diffraction and NMR techniques, providing insights into their complex molecular structures (Ostrowska et al., 2018).

Anti-Inflammatory Applications

Research by Pandey et al. (2010) explored the design and synthesis of PEGylated 4-methyl and 4,8-dimethylcoumarin derivatives for their potential in inhibiting ICAM-1, a molecule involved in inflammation. This could open new avenues for non-steroidal anti-inflammatory compounds (Pandey et al., 2010).

Molecular Synthesis and Modification

The compound has been used in various molecular synthesis processes. For instance, Al-Zghoul et al. (2005) discussed the synthesis of aminocoumarins from 3-Bromo-7-methoxy-4-methylcoumarin and 3-bromo-4,7-dimethyl-coumarin (Al-Zghoul et al., 2005).

Glycosylation Studies

Yu et al. (2008) investigated the glycosylation of hydroxylcoumarin using hairy roots of Polygonum multiflorum, leading to the biosynthesis of new coumarin glucosides (Yu et al., 2008).

Photolabile Protecting Groups

Lu et al. (2003) explored the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones, indicating its potential in photochemical applications (Lu et al., 2003).

properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

3-bromo-7-hydroxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C11H9BrO3/c1-5-7-3-4-8(13)6(2)10(7)15-11(14)9(5)12/h3-4,13H,1-2H3

InChI Key

CUZVPTYKIQMJDT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)Br

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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